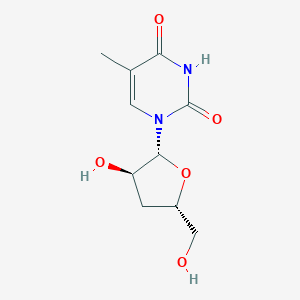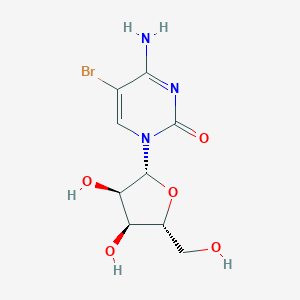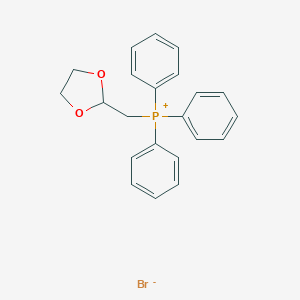
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
Vue d'ensemble
Description
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a chemical compound that has been utilized in various organic synthesis reactions. It is known for its role in the phase transfer Wittig reaction, which is an efficient method for the vinylogation of aromatic aldehydes, transforming them into allylic dioxolanes .
Synthesis Analysis
The synthesis of related phosphonium salts has been described in the literature. For instance, ylide(4-carboxybutyl)triphenylphosphonium bromide was synthesized from triphenylphosphine and 5-bromovaleric acid in acetonitrile, showcasing a method that could potentially be adapted for the synthesis of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide . Additionally, the synthesis and characterization of other phosphonium salts, such as propane 3-bromo-1-(triphenyl phosphonium) bromide, have been reported, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide has been elucidated through crystallographic studies. In the crystal structure, the triphenylphosphonium group is bonded to three phenyl rings and directly attached to the carbon atom of a 1,3-dioxan-2-ylmethyl group. The asymmetric unit contains two bromide anions to balance the charge of the cation .
Chemical Reactions Analysis
The compound has been primarily used in Wittig-type reactions under phase transfer conditions. The substituent kinetic effects in these reactions have been studied and related to Hammett values and electrochemical potentials, indicating the compound's reactivity and potential for use in synthetic organic chemistry .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide are not detailed in the provided papers, related compounds have been characterized using various techniques such as NMR, FT-IR, and X-ray diffraction crystallography. These methods have provided information on the stability, solubility, and intermolecular interactions of similar phosphonium salts . Such analyses are crucial for understanding the behavior of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide in different chemical environments.
Relevant Case Studies
The use of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide in the vinylogation of aromatic aldehydes serves as a case study for its application in organic synthesis. The efficiency of this method and the study of kinetic effects provide valuable information for researchers looking to employ this compound in their synthetic routes . Additionally, the synthesis and characterization of related phosphonium salts offer case studies that can inform the handling and potential applications of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide .
Applications De Recherche Scientifique
Preparation of a Ratiometric Fluorescent Probe
- Application Summary : This compound is used as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
Synthesis of KN-93
- Application Summary : It is used for microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II .
Preparation of Fluorinated Spirobenzofuran Piperidines
- Application Summary : This compound is used for the preparation of fluorinated spirobenzofuran piperidines, which are s1 receptor ligands .
Synthesis of Antitumor Agents
Wittig Olefinations
- Application Summary : This compound finds its applications as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety .
Preparation of Indole Derivatives
Safety And Hazards
This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It should be stored away from water/moisture and oxidizing agents, under inert gas, in a cool, dry, and well-ventilated place .
Orientations Futures
The compound finds its applications as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety . It is applied as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It is also used in the microwave-assisted synthesis of KN-93 as an inhibitor of calmodulin kinase II . These applications suggest potential future directions in the fields of chemical synthesis and biomedical research.
Propriétés
IUPAC Name |
1,3-dioxolan-2-ylmethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2P.BrH/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,22H,16-18H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHRVQQUICVJDG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966950 | |
| Record name | [(1,3-Dioxolan-2-yl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | |
CAS RN |
52509-14-5 | |
| Record name | (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52509-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052509145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(1,3-Dioxolan-2-yl)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00966950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)

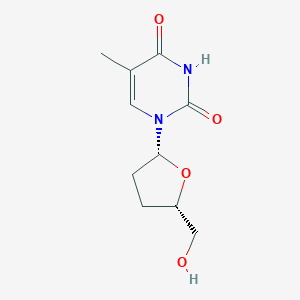
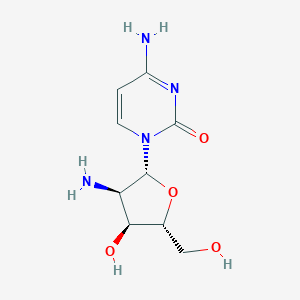

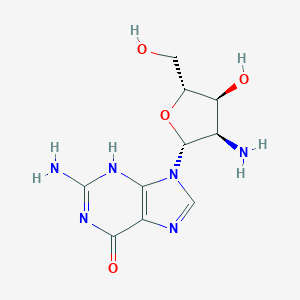
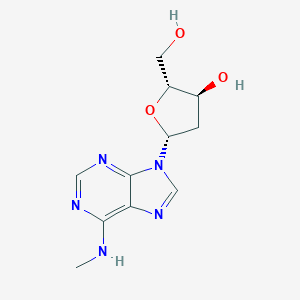
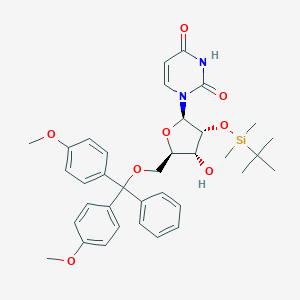
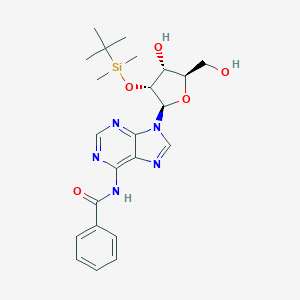
![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)

